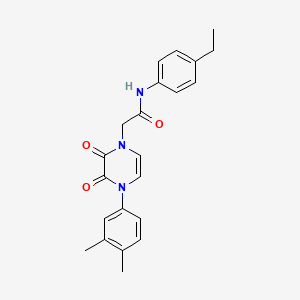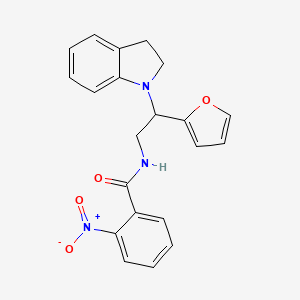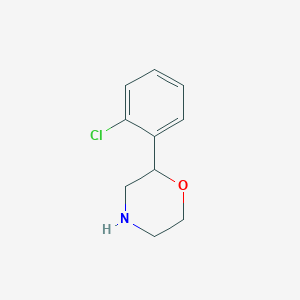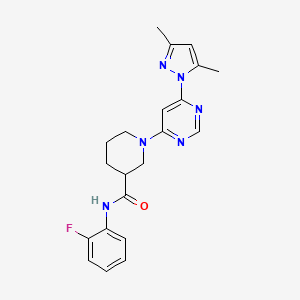![molecular formula C18H16ClN3O2S B2783634 ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 686736-63-0](/img/structure/B2783634.png)
ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is an organic compound . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural and synthetic bioactive compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl pyruvate with thiosemicarbazide hydrochloride in a water-methanol solution. The mixture is heated at 80 °C for 3 hours. After a few days, colorless crystals form at room temperature and are isolated .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates and their derivatives demonstrate a range of chemical reactions, offering pathways to synthesize various indole compounds. These reactions include heating with polyphosphoric acid, debenzoylation, hydrolysis, and decarboxylation, highlighting the compound's utility in creating diverse chemical structures (Cucek & Verček, 2008).
Chemical Synthesis Techniques
- Advanced synthesis techniques, such as palladium(II)-catalyzed cyclization with alkenylation, have been employed to produce 2-substituted 3-ethenylindoles and carbazole derivatives. This showcases the application of ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate in facilitating complex cyclization reactions for generating intricate molecular frameworks (Yasuhara et al., 2002).
Pharmacological Research
- The compound's derivatives have been explored for their anti-inflammatory properties. For instance, 2-aryl-3-isoxazolinyl-indole derivatives, synthesized from reactions involving this compound, were evaluated and shown to possess promising anti-inflammatory activity, indicating potential applications in medical research and drug development (Rani, 2012).
Bioconjugation and Medicinal Chemistry
- Research into the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has implications for understanding the chemical interactions and stability of compounds like this compound in biological systems. This knowledge is crucial for designing drug molecules and bioconjugates with specific functionalities and stability profiles (Nakajima & Ikada, 1995).
Dyeing and Textile Applications
- Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a related compound, has been synthesized and used to create a series of new monoazo disperse dyes for polyester fibers. These dyes, derived from this compound, exhibit good levelness and fastness properties on polyester fabric, demonstrating the compound's utility in the development of textile dyes with desirable properties (Iyun et al., 2015).
Orientations Futures
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate, as an indole derivative, may also hold promise for future research and development in the field of medicinal chemistry.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-24-17(23)16-15(11-7-3-5-9-13(11)20-16)22-18(25)21-14-10-6-4-8-12(14)19/h3-10,20H,2H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCPVENJFKCBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2783551.png)




![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)


![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)

![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)
![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)
